molecular formula C13H16N2O4 B3022198 2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid CAS No. 890091-66-4

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Cat. No.: B3022198
CAS No.: 890091-66-4
M. Wt: 264.28 g/mol
InChI Key: FEHIBIZBCHAJQF-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrobenzoic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the meta position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of 4-Methylpiperidine: 4-Methylpiperidine is synthesized by the hydrogenation of 4-methylpyridine using a suitable catalyst such as palladium on carbon.

    Coupling Reaction: The final step involves the coupling of 3-nitrobenzoic acid with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can interact with enzymes and receptors in biological systems. The piperidine ring enhances the compound’s ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is unique due to its specific combination of a piperidine ring and a nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-5-7-14(8-6-9)12-10(13(16)17)3-2-4-11(12)15(18)19/h2-4,9H,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHIBIZBCHAJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248103
Record name 2-(4-Methyl-1-piperidinyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-66-4
Record name 2-(4-Methyl-1-piperidinyl)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-1-piperidinyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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